Methyl 2-amino-3-ethylbenzoate

Overview

Description

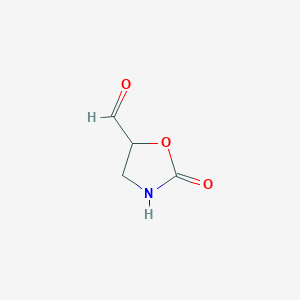

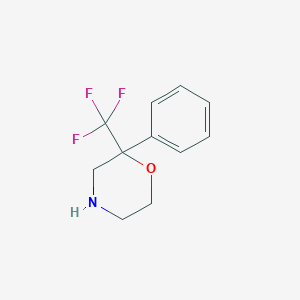

“Methyl 2-amino-3-ethylbenzoate” is a chemical compound with the CAS Number: 1179178-28-9 . It has a molecular weight of 179.22 and its IUPAC name is methyl 2-amino-3-ethylbenzoate . It is in liquid form .

Molecular Structure Analysis

The InChI code for “Methyl 2-amino-3-ethylbenzoate” is 1S/C10H13NO2/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6H,3,11H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 2-amino-3-ethylbenzoate” is a liquid at room temperature . It has a molecular weight of 179.22 .Scientific Research Applications

Antimicrobial Activity

Methyl 2-amino-3-ethylbenzoate and its derivatives have been studied for their potential antimicrobial properties. For instance, the synthesis of thiazolo[4,5-d]pyrimidines, which are derivatives of related chemical compounds, has shown significant inhibitory effects against Gram-positive bacteria and yeasts. These compounds are synthesized using a structure that includes methyl 2-amino-3-ethylbenzoate or similar chemicals and tested for antimicrobial activity using in vitro methods (Balkan, Urgun, & Özalp, 2001).

Solubility and Solution Properties

Research has also focused on the solubility and solution properties of compounds similar to methyl 2-amino-3-ethylbenzoate. An experiment studying the solubility of 2-amino-3-methylbenzoic acid in various solvents provides insights into the solution process of these compounds, which is crucial for their purification. The study also involves correlating experimental data with various models to understand the solubility characteristics (Zhu et al., 2019).

Antitumor Properties

Some derivatives of methyl 2-amino-3-ethylbenzoate have been investigated for their antitumor properties. The synthesis of compounds like 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles, based on a similar core structure, has led to the identification of new antiproliferative agents targeting tubulin at the colchicine binding site. These compounds are being explored for their potential to induce apoptotic cell death in tumor cells (Romagnoli et al., 2008).

Synthesis of Novel Compounds

Research into the synthesis of new compounds often involves derivatives of methyl 2-amino-3-ethylbenzoate. For example, the creation of novel benzothiazole containing pyrimidine derivatives through microwave-assisted synthesis demonstrates the compound's role in synthesizing poly-functionalized tri-heterocyclic compounds. These derivatives have been tested for various biological activities, including antibacterial and antioxidant activities (Bhoi, Borad, Pithawala, & Patel, 2016).

Thermal and Structural Properties

Understanding the thermal and structural properties of compounds like methyl 2-amino-3-ethylbenzoate is crucial for their application in various fields. Studies on ethyl 2- and 3-aminobenzoates have determined their molar enthalpies of formation and vaporization, providing valuable data for their potential applications in different environments (Ledo et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Future Directions

While specific future directions for “Methyl 2-amino-3-ethylbenzoate” are not available, it’s worth noting that compounds of this nature are often used in research and development in various fields, including life science, material science, chemical synthesis, chromatography, and analytical studies .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit certain enzymes, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce changes at the molecular and cellular levels .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Methyl 2-amino-3-ethylbenzoate .

properties

IUPAC Name |

methyl 2-amino-3-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMUAHXMMQWFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-ethylbenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine](/img/structure/B1463977.png)

![1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B1463980.png)

![5-Methyl-1h-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1463986.png)

![4-[2-(Methylamino)ethoxy]phenol hydrochloride](/img/structure/B1463989.png)

![8-Chloro-11-(1-methylpiperidin-4-yl)benzo[1,2]cyclohepta[2,4-b]pyridin-11-ol](/img/structure/B1463995.png)